(-)-3-(Trifluoroacetyl)camphor

Catalog No.
S752399
CAS No.
207742-84-5
M.F
C12H15F3O2
M. Wt
248.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-3-(Trifluoroacetyl)camphor

CAS Number

207742-84-5

Product Name

(-)-3-(Trifluoroacetyl)camphor

IUPAC Name

(1S,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one

Molecular Formula

C12H15F3O2

Molecular Weight

248.24 g/mol

InChI

InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1

InChI Key

ISLOIHOAZDSEAJ-NSMOOJLNSA-N

SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F
, across six unique applications:

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Summary of Application: In analytical chemistry, (-)-3-(Trifluoroacetyl)camphor serves as a fluorescent probe for the detection of specific chemicals. A notable application is the detection of hydrazine, a substance with significant health and environmental implications.

Results: The CDA aggregates can detect hydrazine within 20 seconds, with a detection limit of 2.26 ppb, surpassing the U.S. Environmental Protection Agency standard of 10 ppb. It’s also applicable for detecting gaseous and aqueous hydrazine and visualizing it in living cells .

Application in Material Science

Scientific Field: Material Science

Summary of Application: In material science, (-)-3-(Trifluoroacetyl)camphor is involved in the development of novel materials, such as carbon nanotubes, due to its ability to act as a precursor in chemical vapor deposition processes .

Methods of Application: The compound is vaporized and then decomposed at high temperatures in the presence of a catalyst to form carbon nanotubes, which have a wide range of applications due to their unique properties.

Results: The resulting carbon nanotubes exhibit exceptional strength, electrical conductivity, and thermal stability, making them suitable for various high-tech applications.

Application in Toxicology

Scientific Field: Toxicology

Summary of Application: In toxicology, (-)-3-(Trifluoroacetyl)camphor’s potential effects on biological systems are studied. Its structural analogs have been identified as substances of concern due to endocrine-disrupting properties .

Methods of Application: Toxicological studies involve exposing biological systems to the compound and observing any physiological changes, particularly those related to the endocrine system.

Application in Fluorescence Microscopy

Scientific Field: Biochemistry and Cell Biology

Summary of Application: “(-)-3-(Trifluoroacetyl)camphor” derivatives are used as fluorescent probes in fluorescence microscopy, enabling the visualization of cellular components and processes.

Methods of Application: A derivative, such as CDA, is introduced into living cells, where it exhibits aggregation-induced emission (AIE) characteristics, enhancing fluorescence in the presence of specific analytes .

Results: The enhanced fluorescence allows for the real-time tracking and imaging of dynamic biological processes within cells, providing insights into cellular function and pathology .

Application in Gas Chromatography

Summary of Application: Trifluoroacetyl derivatives of “(-)-3-(Trifluoroacetyl)camphor” are used in gas chromatography for the analysis of complex mixtures by improving the separation of chiral compounds.

Methods of Application: The compound is used to prepare N- and O-trifluoroacetyl derivatives of biologically active compounds, which are then analyzed using gas chromatography .

Results: This application results in more efficient separation and identification of components within a mixture, crucial for pharmaceutical and environmental analyses .

Application in Chemical Sensing

Scientific Field: Chemical Engineering

Summary of Application: “(-)-3-(Trifluoroacetyl)camphor” is used in the design of chemical sensors for detecting amines, which are important in various industrial processes.

Methods of Application: Fluorescent probes with trifluoroacetyl as the reactive unit are designed to detect amines with high sensitivity and reversibility .

Results: These sensors can detect amines at low concentrations, making them useful for monitoring air quality and industrial emissions .

(-)-3-(Trifluoroacetyl)camphor is a chiral compound derived from camphor, characterized by the presence of a trifluoroacetyl group. Its chemical formula is C₁₂H₁₅F₃O₂, and it has a molecular weight of 248.24 g/mol. The compound exhibits unique structural features that contribute to its chemical reactivity and biological activity. The trifluoroacetyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to convert the trifluoroacetyl group into hydroxyl groups or other functional groups, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoroacetyl group can be substituted with nucleophiles such as amines or alcohols under basic conditions, leading to the formation of trifluoroacetamides or trifluoroacetates .

The synthesis of (-)-3-(Trifluoroacetyl)camphor typically involves the trifluoroacetylation of camphor. A common method includes:

  • Reduction of Camphor: Camphor is reduced to (-)-isopinocampheol using sodium borohydride in methanol.
  • Trifluoroacetylation: The resulting (-)-isopinocampheol is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent hydrolysis .

Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and consistent product quality through distillation or recrystallization techniques.

(-)-3-(Trifluoroacetyl)camphor has various applications:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing compounds with specific biological activities.
  • Organic Synthesis: It serves as a chiral building block in asymmetric synthesis, particularly in generating chiral dioxiranes for catalysis .
  • Research: Used in biochemical assays and studies exploring its interaction with biological systems .

Studies on interaction mechanisms indicate that (-)-3-(Trifluoroacetyl)camphor can form stable complexes with target proteins, potentially altering their functional states. The compound's ability to engage in hydrogen bonding and hydrophobic interactions enhances its effectiveness as a ligand in biochemical assays. Further research into these interactions could provide insights into its therapeutic potential and guide future drug design efforts .

Several compounds share structural similarities with (-)-3-(Trifluoroacetyl)camphor, including:

  • (+)-3-(Trifluoroacetyl)camphor: The enantiomer of (-)-3-(Trifluoroacetyl)camphor, which may exhibit different biological activities due to its chirality.
  • Camphor: A naturally occurring bicyclic monoterpene that serves as the parent compound for trifluoroacetylation.
  • 3-Acetylcamphor: Another derivative of camphor that lacks the trifluoro group but retains similar structural features.

Comparison Table

CompoundStructural FeaturesUnique Properties
(-)-3-(Trifluoroacetyl)camphorTrifluoroacetyl groupEnhanced lipophilicity
(+)-3-(Trifluoroacetyl)camphorTrifluoroacetyl groupPotentially different biological effects
CamphorNo trifluoro groupNaturally occurring
3-AcetylcamphorAcetyl group instead of trifluoroLacks fluorine influence

The uniqueness of (-)-3-(Trifluoroacetyl)camphor lies in its specific trifluoroacetyl modification, which significantly alters its chemical reactivity and potential biological interactions compared to other camphor derivatives .

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

248.10241420 g/mol

Monoisotopic Mass

248.10241420 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51800-98-7

Dates

Modify: 2023-08-15

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